molecular formula C8H16N2S2 B8222086 1-(2,2-Dimethylthietan-3-yl)-3-ethylthiourea

1-(2,2-Dimethylthietan-3-yl)-3-ethylthiourea

Cat. No.: B8222086
M. Wt: 204.4 g/mol
InChI Key: CYNMGSZCHYRWJP-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylthietan-3-yl)-3-ethylthiourea is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylthietan-3-yl)-3-ethylthiourea typically involves the reaction of 2,2-dimethylthietane with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylthietan-3-yl)-3-ethylthiourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,2-Dimethylthietan-3-yl)-3-ethylthiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylthietan-3-yl)-3-ethylthiourea involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The ethylthiourea moiety can form hydrogen bonds with proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thietane ring and the ethylthiourea moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2,2-dimethylthietan-3-yl)-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S2/c1-4-9-7(11)10-6-5-12-8(6,2)3/h6H,4-5H2,1-3H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNMGSZCHYRWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1CSC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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